REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8]2[CH:13]=[CH:12][C:11]([NH:14][C:15]3[CH:20]=[CH:19][C:18]([NH:21][C:22]4[CH:27]=[CH:26][C:25]([NH2:28])=[CH:24][CH:23]=4)=[CH:17][CH:16]=3)=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.[CH:29]1[C:34]([NH2:35])=[CH:33][CH:32]=[C:31]([NH:36][C:37]2[CH:42]=[CH:41][C:40]([NH:43][C:44]3[CH:49]=[CH:48][C:47]([NH2:50])=[CH:46][CH:45]=3)=[CH:39][CH:38]=2)[CH:30]=1>Cl>[CH:26]1[C:25]([NH2:28])=[CH:24][CH:23]=[C:22]([NH:21][C:18]2[CH:19]=[CH:20][C:15]([NH:14][C:11]3[CH:10]=[CH:9][C:8]([NH:7][C:4]4[CH:5]=[CH:6][C:1]([NH:35][C:34]5[CH:29]=[CH:30][C:31]([NH:36][C:37]6[CH:42]=[CH:41][C:40]([NH:43][C:44]7[CH:49]=[CH:48][C:47]([NH:50][C:1]8[CH:6]=[CH:5][C:4]([NH2:7])=[CH:3][CH:2]=8)=[CH:46][CH:45]=7)=[CH:39][CH:38]=6)=[CH:32][CH:33]=5)=[CH:2][CH:3]=4)=[CH:13][CH:12]=3)=[CH:16][CH:17]=2)[CH:27]=1
|
Name
|
Ferric chloride hexahydrate
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=C(C=C4)N
|
Name
|
Example 3
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ferric chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=C(C=C4)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1N)NC2=CC=C(C=C2)NC3=CC=C(C=C3)N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with magnetic stirring for 0.5 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The suspension was then stirred magnetically for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
washed
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
C1=CC(=CC=C1N)NC2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=C(C=C4)NC5=CC=C(C=C5)NC6=CC=C(C=C6)NC7=CC=C(C=C7)NC8=CC=C(C=C8)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |